molecular formula C7H6BrN3 B071749 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile CAS No. 180994-87-0

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile

Cat. No.: B071749
CAS No.: 180994-87-0
M. Wt: 212.05 g/mol
InChI Key: MRSKAISFGNZSIP-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-Amino-5-bromo-4-methylnicotinonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers . The identification of its targets would require further experimental studies.

Result of Action

The molecular and cellular effects of 2-Amino-5-bromo-4-methylnicotinonitrile’s action are currently unknown . Further experimental studies would be needed to describe these effects.

Properties

IUPAC Name

2-amino-5-bromo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSKAISFGNZSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462293
Record name 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180994-87-0
Record name 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 8.3 grams (0.063 mole) of 2-amino-3-cyano-4-methylpyridine in 125 mL of N,N-dimethylformamide is cooled in an ice bath, and a solution of 11.2 grams (0.063 mole) of N-bromosuccinimide in 125 mL of N,N-dimethylformamide is added dropwise during a 30 minute period, while maintaining the reaction mixture temperature at about 15°-25° C. Upon completion of addition, the reaction mixture is stirred at ambient temperature for about 20 hours. After this time, the reaction mixture is poured into 1 liter of aqueous 3N sodium hydroxide. The mixture is then diluted to a volume of about 1700 mL with distilled water. A solid precipitate is collected by filtration and dried under reduced pressure, yielding 2-amino-5-bromo-3-cyano-4-methylpyridine.
Quantity
8.3 g
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reactant
Reaction Step One
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125 mL
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solvent
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11.2 g
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reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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Reaction Step Four

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